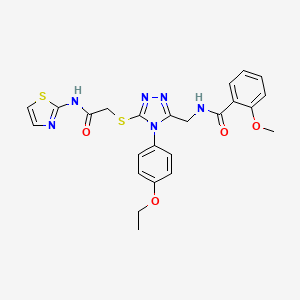

methyl (2E)-3,4-diamino-4-oxobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound’s role or use in the scientific, medical, or industrial fields would also be mentioned.

Synthesis Analysis

This section would detail the methods and procedures used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl (2E)-3,4-diamino-4-oxobut-2-enoate and its derivatives have been investigated for their antimicrobial properties. For instance, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and studied their antimicrobial activity, showcasing the compound's potential in addressing microbial resistance (Gein et al., 2020).

Catalysis in Biodiesel Production

The compound has been explored for its use in catalysis, particularly in biodiesel production. Zubair et al. (2019) synthesized organotin (IV) complexes using derivatives of methyl (2E)-3,4-diamino-4-oxobut-2-enoate, demonstrating their effectiveness as catalysts in the transesterification of corn oil into biodiesel (Zubair et al., 2019).

Synthesis of Heterocyclic Systems

The versatility of methyl (2E)-3,4-diamino-4-oxobut-2-enoate in synthesizing heterocyclic systems has been noted. Selič et al. (1997) used derivatives of the compound for the preparation of various heterocyclic systems, highlighting its utility in organic synthesis (Selič et al., 1997).

Activity Against MRSA

Matarlo et al. (2016) studied a methyl 4-oxo-4-phenylbut-2-enoate derivative for its activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new anti-MRSA agents (Matarlo et al., 2016).

Inhibitors of Kynurenine-3-Hydroxylase

The compound and its derivatives have been identified as potent inhibitors of the enzyme kynurenine-3-hydroxylase, relevant for neuroprotective therapies. Drysdale et al. (2000) synthesized a series of related compounds and evaluated their efficacy in inhibiting this enzyme, which could be pivotal in treating neurodegenerative diseases (Drysdale et al., 2000).

PDE4 Inhibition

Research has also explored the compound's role in inhibiting phosphodiesterase-4 (PDE4). A study published in "RSC Advances" (2017) reported the isolation of new prenylated coumarins, including methyl (E)-3,4-bis(4-hydroxyphenyl)-4-oxobut-2-enoate, from the stems of Toddalia asiatica, which showed PDE4 inhibition activities (RSC Advances, 2017).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.

Direcciones Futuras

This would discuss potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.

Propiedades

IUPAC Name |

methyl (E)-3,4-diamino-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUSNUXNECOEJJ-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3,4-diamino-4-oxobut-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)

![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)

![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)

![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)